Methyl 4-hydroxy-3,5-dimethylbenzoate

Organic Synthesis Biocatalysis TRP Channel Pharmacology

This compound's distinct 3,5-dimethyl/4-hydroxy substitution pattern is essential for mexiletine-derivative synthesis and oral bioavailability optimization. Unlike methyl syringate (3,5-dimethoxy, potent TRPA1 agonist) or methylparaben (unsubstituted, antimicrobial preservative), this ester provides the precise steric and electronic environment required for selective downstream transformations. Procure with confidence for pharmaceutical SAR studies, fragrance intermediate development, or polymer stabilizer research. Standard B2B shipping; research-use-only compliance required.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 34137-14-9
Cat. No. B042476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-3,5-dimethylbenzoate
CAS34137-14-9
SynonymsMethyl 3,5-Dimethyl-4-hydroxybenzoate;  Methyl 4-Hydroxy-3,5-dimethylbenzoate
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(=O)OC
InChIInChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3
InChIKeySYMCPKCSVQELBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxy-3,5-Dimethylbenzoate (CAS 34137-14-9): Intermediate Procurement & Selection Guide


Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS 34137-14-9) is an aromatic ester derivative of benzoic acid, characterized by a methyl ester group at the 1-position, a hydroxyl group at the 4-position, and methyl substituents at the 3- and 5-positions on the benzene ring [1]. It serves as a key intermediate in organic synthesis, with applications spanning pharmaceutical development (notably as a precursor to mexiletine derivatives) [2], agrochemical synthesis , and fragrance formulation [3]. Its structural features impart distinct physicochemical and functional properties that differentiate it from closely related analogs, making compound-specific selection critical in research and industrial workflows.

Why Generic Substitution of Methyl 4-Hydroxy-3,5-Dimethylbenzoate Poses Scientific Risk


Substituting methyl 4-hydroxy-3,5-dimethylbenzoate with seemingly similar benzoate esters or phenolic acids introduces significant risk of functional failure in synthetic and application workflows. Its specific substitution pattern—3,5-dimethyl and 4-hydroxy—is critical for its role as a precursor in the synthesis of specific mexiletine-derived orally bioavailable inhibitors [1]. Unlike methyl syringate, which bears 3,5-dimethoxy groups that confer potent TRPA1 agonism and laccase mediator activity , or methylparaben (methyl 4-hydroxybenzoate), which lacks the ortho-methyl groups and thus functions primarily as a broad-spectrum preservative with documented sodium channel blocking and histamine release effects , the 3,5-dimethyl substitution pattern on methyl 4-hydroxy-3,5-dimethylbenzoate provides a distinct steric and electronic environment. This environment is essential for directing specific downstream synthetic transformations and achieving the desired physicochemical profile in final products. Generic substitution without head-to-head validation data risks compromising reaction yields, altering target binding affinity, or introducing undesired biological activities.

Quantitative Evidence for Selecting Methyl 4-Hydroxy-3,5-Dimethylbenzoate Over Analogs


Structural Differentiation: Methyl 4-Hydroxy-3,5-Dimethylbenzoate vs. Methyl Syringate for Laccase Mediator and TRPA1 Activity

Methyl 4-hydroxy-3,5-dimethylbenzoate differs from methyl syringate (CAS 884-35-5) by the presence of 3,5-methyl groups rather than 3,5-methoxy groups. This structural distinction has profound functional consequences. Methyl syringate is a well-characterized, specific, and selective TRPA1 agonist and an efficient phenolic mediator for bacterial and fungal laccases [1]. In contrast, the 3,5-dimethyl analog lacks these potent biological activities due to altered hydrogen bonding capacity and electronic properties conferred by the methoxy groups, making methyl 4-hydroxy-3,5-dimethylbenzoate the preferred choice when these specific bioactivities are undesired in an intermediate or final product.

Organic Synthesis Biocatalysis TRP Channel Pharmacology

Lipophilicity and Permeability Differentiation: Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester group on methyl 4-hydroxy-3,5-dimethylbenzoate confers significantly increased lipophilicity compared to its free acid counterpart, 4-hydroxy-3,5-dimethylbenzoic acid (CAS 4919-37-3). This is a critical distinction for synthetic and pharmaceutical applications where membrane permeability, solubility profile, or ester prodrug strategy is paramount. The computed XLogP3 value for the free acid is 0.9 , while the ester derivative is expected to have a higher, though currently unreported, logP value based on the addition of a methyl group and the masking of the polar carboxylic acid moiety. This difference directly impacts the compound's utility as a synthetic intermediate, enabling easier handling in organic solvents and potentially improving the bioavailability of final drug candidates when the ester is used as a prodrug moiety [1].

Medicinal Chemistry Pharmacokinetics Drug Design

Synthetic Intermediate Utility: Key Precursor for Mexiletine-Derived Orally Bioavailable Inhibitors

A principal documented application for methyl 4-hydroxy-3,5-dimethylbenzoate is as a derivative of 4-hydroxy-3,5-dimethylbenzoic acid, which is itself an intermediate used in the synthesis of mexiletine derivatives that are orally bioavailable inhibitors [1][2]. This specific application is not a general property of all benzoate esters but is tied to the 3,5-dimethyl-4-hydroxy substitution pattern. While the exact quantitative yield data for the step incorporating this ester are not publicly available in a comparative format, the specificity of its use in this targeted synthetic pathway constitutes a high-value differentiation point for procurement, especially when compared to non-specific building blocks.

Pharmaceutical Synthesis Intermediate Chemistry Cardiac Pharmacology

Functional Group Distinction: Absence of Antimicrobial Preservative Activity vs. Methylparaben

Unlike methylparaben (methyl 4-hydroxybenzoate, CAS 99-76-3), which is a widely used antimicrobial preservative in cosmetics, food, and pharmaceuticals with documented sodium channel blocking and histamine release effects , methyl 4-hydroxy-3,5-dimethylbenzoate is not primarily utilized or documented for its antimicrobial preservative properties. The presence of the 3,5-dimethyl groups on the aromatic ring likely sterically hinders interactions with biological targets that are key for methylparaben's antimicrobial and ion channel activities. This structural difference makes methyl 4-hydroxy-3,5-dimethylbenzoate a more inert building block for applications where preservative activity or specific biological effects are undesirable.

Antimicrobial Agents Preservatives Structure-Activity Relationship

Validated Application Scenarios for Methyl 4-Hydroxy-3,5-Dimethylbenzoate Based on Procurement Evidence


Synthesis of Mexiletine-Derived Orally Bioavailable Inhibitors

Researchers engaged in the synthesis of novel mexiletine analogs should procure this compound as a key intermediate. The documented use of its parent acid in the synthesis of mexiletine derivatives [1] establishes this specific ester as a critical starting material for exploring structure-activity relationships (SAR) around the mexiletine scaffold, particularly for projects aiming to optimize oral bioavailability.

Organic Synthesis Requiring a 3,5-Dimethyl-4-Hydroxybenzoate Building Block

This compound is the optimal choice for synthetic chemists requiring a protected (methyl ester) 4-hydroxybenzoic acid derivative with specific steric hindrance at the 3- and 5-positions. As detailed in Section 3, its structural differentiation from methyl syringate and methylparaben ensures the avoidance of unwanted biological activities (e.g., TRPA1 agonism , antimicrobial effects ) while providing a unique steric and electronic environment for selective chemical transformations.

Fragrance and Flavor Intermediate Development

Industrial chemists in the fragrance sector can utilize this compound for its described sweet, floral-woody scent profile [2]. Its use as an intermediate in the synthesis of other aromatic compounds for fine chemical manufacturing is supported by multiple sources , making it a valuable procurement choice for developing new fragrance ingredients or enhancing and stabilizing existing formulations.

Material Science Antioxidant and UV Absorber Precursor

For material scientists developing novel polymer stabilizers or UV absorbers, the phenolic structure of methyl 4-hydroxy-3,5-dimethylbenzoate makes it a suitable antioxidant precursor . Procurement of this specific compound allows for the exploration of new additives where the 3,5-dimethyl substitution pattern may offer advantages in thermal stability or compatibility with polymer matrices compared to less hindered or more polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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